
1,4-Dibromoisoquinoline
Overview
Description
1,4-Dibromoisoquinoline is an organic compound with the molecular formula C₉H₅Br₂N. It is a derivative of isoquinoline, where two bromine atoms are substituted at the 1 and 4 positions of the isoquinoline ring.
Mechanism of Action
Target of Action
This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . .
Mode of Action
The mode of action of 1,4-Dibromoisoquinoline is not fully understood. As a derivative of isoquinoline, it may share some of the biological activities of other isoquinoline compounds. For instance, some isoquinoline derivatives have been found to interact with various enzymes and receptors, leading to changes in cellular processes . .
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds often participate in electrophilic aromatic substitution reactions, which could potentially involve interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Brominated compounds can potentially influence cell function by interacting with various cellular components and pathways .
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromoisoquinoline can be synthesized through several methods. One common approach involves the bromination of isoquinoline. For instance, isoquinoline can be treated with bromine in the presence of a catalyst such as palladium bromide (PdBr₂) and copper bromide (CuBr₂) in acetonitrile (MeCN) to yield this compound .
Another method involves the use of N-bromosuccinimide (NBS) in the presence of sulfuric acid. Isoquinoline is first dissolved in concentrated sulfuric acid and cooled to a low temperature. N-bromosuccinimide is then added to the solution, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromoisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form isoquinoline derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of isoquinoline N-oxide derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed
Substitution: 1,4-Dimethoxyisoquinoline.
Reduction: Isoquinoline.
Oxidation: Isoquinoline N-oxide derivatives.
Scientific Research Applications
1,4-Dibromoisoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a lead compound in the development of drugs for various diseases, including cancer and infectious diseases.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It is employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: A mono-brominated derivative of isoquinoline.
1-Bromoisoquinoline: Another mono-brominated derivative with bromine at the 1 position.
Isoquinoline: The parent compound without any bromine substitution.
Uniqueness of 1,4-Dibromoisoquinoline
This compound is unique due to the presence of two bromine atoms at specific positions on the isoquinoline ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to mono-brominated derivatives and the parent isoquinoline compound .
Properties
IUPAC Name |
1,4-dibromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHDPKQOFASEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348841 | |
| Record name | 1,4-dibromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51206-40-7 | |
| Record name | 1,4-dibromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)
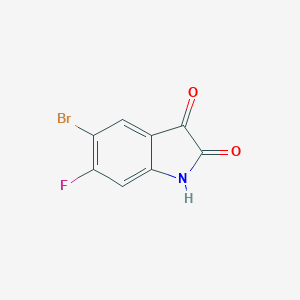
![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)
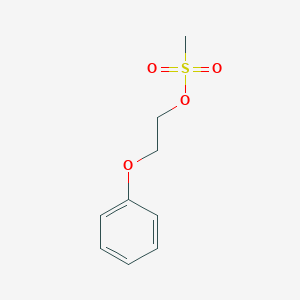
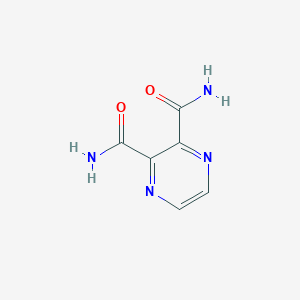
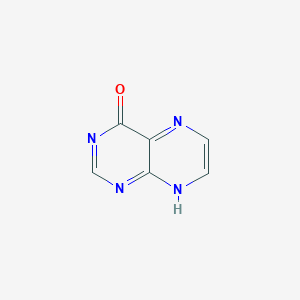

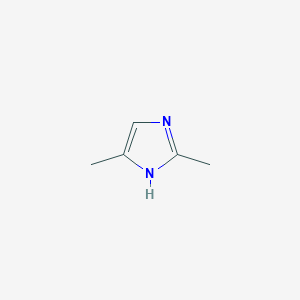
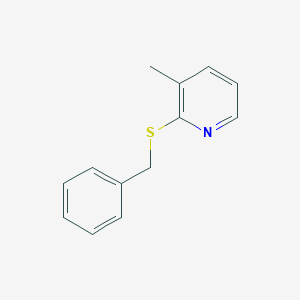
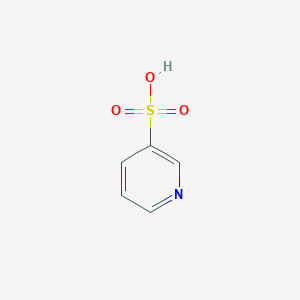
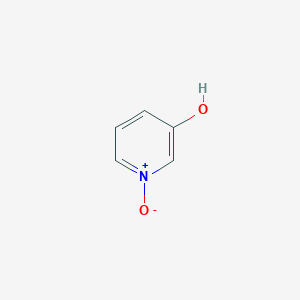
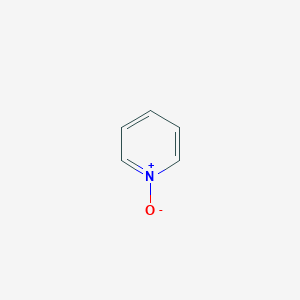
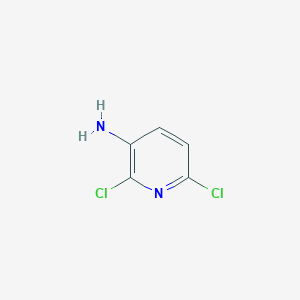
![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)
